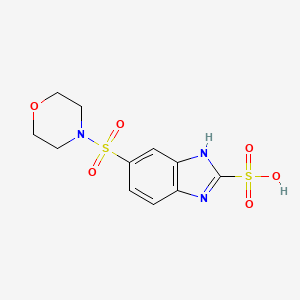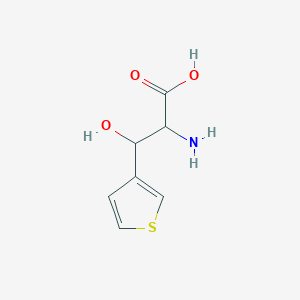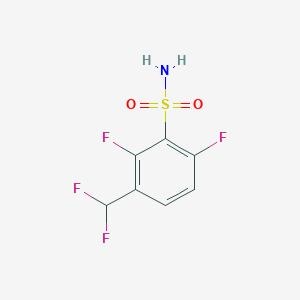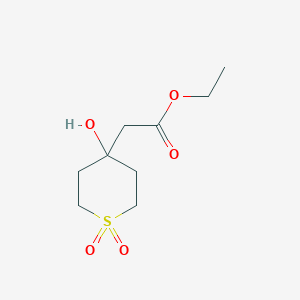
5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid is a complex organic compound that features both morpholine and benzodiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonation of 1H-1,3-benzodiazole followed by the introduction of the morpholine-4-sulfonyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are also common to achieve high purity levels.
化学反应分析
Types of Reactions
5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonates.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The morpholine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: Shares the morpholine and sulfonyl groups but differs in the core structure.
5-(morpholine-4-sulfonyl)furan-2-carboxylic acid: Similar in having the morpholine-4-sulfonyl group but with a different core structure.
Uniqueness
5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid is unique due to its combination of the benzodiazole ring and the morpholine-4-sulfonyl group, which imparts specific chemical and biological properties not found in other similar compounds.
属性
分子式 |
C11H13N3O6S2 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C11H13N3O6S2/c15-21(16,14-3-5-20-6-4-14)8-1-2-9-10(7-8)13-11(12-9)22(17,18)19/h1-2,7H,3-6H2,(H,12,13)(H,17,18,19) |
InChI 键 |
AKCRJNINNIQHKV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(N3)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate](/img/structure/B13555915.png)
![4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555929.png)


![2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid](/img/structure/B13555944.png)






![2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B13555981.png)

